

# In Vitro Susceptibility of *Streptococcus pyogenes* to Penicillin G: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Penicillin G procaine hydrate*

Cat. No.: B1679273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro susceptibility of *Streptococcus pyogenes* to Penicillin G. It includes a summary of quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the mechanism of action and experimental workflows.

## Introduction

*Streptococcus pyogenes*, or Group A *Streptococcus* (GAS), is a significant human pathogen responsible for a wide range of infections, from pharyngitis to more severe invasive diseases. For decades, penicillin has remained the cornerstone of treatment for GAS infections due to its consistent efficacy, safety, and low cost.<sup>[1][2]</sup> This document synthesizes the current knowledge on the in vitro activity of Penicillin G against *S. pyogenes*, providing valuable data and methodologies for researchers and drug development professionals.

Notably, *S. pyogenes* has remained remarkably susceptible to penicillin since its introduction in the 1940s.<sup>[2][3]</sup> While resistance to other antimicrobial agents, such as macrolides, has been increasingly reported, clinically significant penicillin resistance in *S. pyogenes* has not been documented.<sup>[1][4][5]</sup> This sustained susceptibility is a critical factor in the ongoing management of GAS infections.

## Quantitative Susceptibility Data

The in vitro activity of Penicillin G against *Streptococcus pyogenes* is consistently high. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that most studies use Penicillin G (benzylpenicillin) for in vitro testing, as the procaine moiety in Penicillin G procaine does not have antimicrobial activity but rather serves to prolong the antibiotic's duration of action in vivo.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against *Streptococcus pyogenes*

| Study / Report                       | Number of Isolates | MIC Range (µg/mL)                        | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|--------------------------------------|--------------------|------------------------------------------|---------------------------|---------------------------|
| Bandak et al. (1998-1999)[1]         | 1,050              | Not Reported                             | Not Reported              | 0.015                     |
| Japanese Surveillance (2003-2006)[6] | 482                | 0.0005 - 0.063                           | Not Reported              | Not Reported              |
| Camara et al.[7] [8]                 | 40                 | Not Reported                             | Not Reported              | 0.023                     |
| Vannice et al. (2020)[3]             | 2                  | 0.012 (for isolates with pbp2x mutation) | Not Reported              | Not Reported              |
| Amálibe-Cuevas et al. (2001)[2]      | Not Specified      | Elevated MICs reported                   | Not Reported              | Not Reported              |
| Capoor et al. (2006)[2]              | Not Specified      | Elevated MICs reported                   | Not Reported              | Not Reported              |
| Ogawa et al. (2011)[2]               | Not Specified      | Elevated MICs reported                   | Not Reported              | Not Reported              |
| Berwal et al. (2019)[2]              | Not Specified      | Elevated MICs reported                   | Not Reported              | Not Reported              |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Susceptibility of *Streptococcus pyogenes* to Penicillin G

| Study / Report                      | Number of Isolates | Susceptibility Rate (%)         |
|-------------------------------------|--------------------|---------------------------------|
| Bandak et al. (1998-1999)[1]        | 1,050              | 100%                            |
| Northern Utah Study[4]              | 739                | 100%                            |
| Japanese Surveillance (2006)<br>[6] | 50                 | 100%                            |
| Johns Hopkins ABX Guide[5]          | Multiple sources   | All isolates remain susceptible |
| Camara et al.[7]                    | 40                 | 100%                            |
| Doğan et al.[8]                     | Not Specified      | 100%                            |

According to the Clinical and Laboratory Standards Institute (CLSI), a *Streptococcus pyogenes* isolate is considered susceptible to penicillin if the MIC is  $\leq 0.12 \mu\text{g/mL}$ .<sup>[9]</sup> The data consistently demonstrates that MIC values for Penicillin G against *S. pyogenes* fall well below this breakpoint.

## Experimental Protocols

Accurate determination of in vitro susceptibility is crucial. The following are detailed methodologies for key experiments based on established guidelines from the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

#### 3.1.1. Materials:

- Mueller-Hinton broth supplemented with 2-5% lysed horse blood.
- 96-well microtiter plates.
- Penicillin G standard powder.

- *Streptococcus pyogenes* isolates for testing.
- *Streptococcus pneumoniae* ATCC 49619 as a quality control strain.
- Incubator (35°C ± 2°C) with 5% CO<sub>2</sub>.
- Turbidity standard (e.g., 0.5 McFarland).

### 3.1.2. Procedure:

- Inoculum Preparation: Select 3-5 well-isolated colonies of *S. pyogenes* from a fresh (18-24 hour) blood agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Antibiotic Dilution: Prepare serial twofold dilutions of Penicillin G in the supplemented Mueller-Hinton broth in the microtiter plate. The typical concentration range for testing *S. pyogenes* against penicillin is 0.008 to 8 µg/mL.
- Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plates at 35°C ± 2°C in a 5% CO<sub>2</sub> atmosphere for 20-24 hours.
- Reading Results: The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth of the organism.

## Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to determine susceptibility.

### 3.2.1. Materials:

- Mueller-Hinton agar supplemented with 5% defibrinated sheep blood.
- Penicillin G disks (10 units).

- *Streptococcus pyogenes* isolates.
- *Streptococcus pneumoniae* ATCC 49619 as a quality control strain.
- Incubator (35°C ± 2°C) with 5% CO<sub>2</sub>.
- Calipers or a ruler for measuring zone diameters.

### 3.2.2. Procedure:

- **Inoculum Preparation:** Prepare an inoculum suspension as described for the broth microdilution method.
- **Plate Inoculation:** Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the supplemented Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
- **Disk Application:** Aseptically apply a Penicillin G (10 U) disk to the surface of the inoculated agar plate.
- **Incubation:** Incubate the plate at 35°C ± 2°C in a 5% CO<sub>2</sub> atmosphere for 20-24 hours.
- **Reading Results:** Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on CLSI or EUCAST zone diameter breakpoints. For *S. pyogenes*, a zone of inhibition of ≥24 mm is considered susceptible to penicillin according to CLSI.[9]

## Mechanism of Action and Resistance

### Mechanism of Action of Penicillin

Penicillin G, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[11]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Penicillin G on Streptococcus pyogenes.

## Penicillin Resistance in Streptococcus pyogenes

True clinical resistance to penicillin in *S. pyogenes* is virtually nonexistent.[4][9] However, isolates with reduced susceptibility have been reported, though rarely.[2][3] The primary mechanism for reduced  $\beta$ -lactam susceptibility in streptococci involves alterations in the penicillin-binding proteins.[9] Specifically, mutations in the *pbp2x* gene have been identified in some *S. pyogenes* isolates with elevated MICs to certain  $\beta$ -lactams.[3][12] These mutations can lead to a decreased affinity of the PBP for the  $\beta$ -lactam antibiotic, thus requiring a higher concentration of the drug for inhibition.

It is important to emphasize that these isolates with reduced susceptibility are still considered clinically susceptible by current breakpoints and are exceptionally rare.[3] The lack of significant penicillin resistance in *S. pyogenes* is a unique characteristic among streptococci and is thought to be due to a limited ability to exchange genetic material.[3]

# Experimental and Logical Workflows

## Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a *Streptococcus pyogenes* isolate.



[Click to download full resolution via product page](#)

Caption: Standard workflow for antimicrobial susceptibility testing of *S. pyogenes*.

## Conclusion

The in vitro data overwhelmingly supports the continued use of Penicillin G as a first-line agent for the treatment of *Streptococcus pyogenes* infections. The organism remains exquisitely susceptible, with MIC values consistently well below established breakpoints. While rare instances of reduced susceptibility associated with pbp2x mutations have been identified, these do not translate to clinical resistance. Continuous surveillance of the susceptibility patterns of *S. pyogenes* to penicillin is warranted to monitor for any potential changes. The standardized methodologies outlined in this guide are essential for accurate and reproducible susceptibility testing in research and clinical settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [karger.com](http://karger.com) [karger.com]
- 2. Antibiotic Treatment, Mechanisms for Failure, and Adjunctive Therapies for Infections by Group A *Streptococcus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of *Streptococcus pyogenes* Antibiotic Resistance - *Streptococcus pyogenes*: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance for *Streptococcus pyogenes* in northern Utah - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. *Streptococcus pyogenes* (Group A) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. [emedicine.medscape.com](http://emedicine.medscape.com) [emedicine.medscape.com]
- 7. Antibiotic Susceptibility of *Streptococcus Pyogenes* Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Frontiers | A review of penicillin binding protein and group A *Streptococcus* with reduced-β-lactam susceptibility [frontiersin.org]
- 10. How does penicillin kill *Streptococcus pyogenes* during an infection... | Study Prep in Pearson+ [pearson.com]

- 11. news-medical.net [news-medical.net]
- 12. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [In Vitro Susceptibility of *Streptococcus pyogenes* to Penicillin G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679273#in-vitro-susceptibility-of-streptococcus-pyogenes-to-penicillin-g-procaine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)